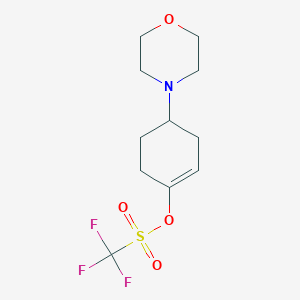

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate

Beschreibung

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate is a cyclohexenyl triflate derivative functionalized with a morpholino group at the 4-position. This compound is of interest in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions or as a precursor to strained cycloalkynes. The morpholino substituent introduces both steric bulk and electronic modulation, which can influence reactivity and selectivity compared to simpler triflate analogs.

Eigenschaften

IUPAC Name |

(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVGKRUAUADCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that this compound is used in the preparation of inhibitors of c-jun n-terminal kinase, which suggests that it may interact with this kinase or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors, it may interact with its targets by binding to the active site of the kinase, thereby preventing the phosphorylation of downstream targets.

Biochemical Pathways

4-Morpholinocyclohex-1-enyl Trifluoromethanesulfonate likely affects the JNK signaling pathway, given its role in the synthesis of JNK inhibitors. This pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK, this compound could potentially alter these processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a precursor in the synthesis of JNK inhibitors. By inhibiting JNK, this compound could potentially prevent the phosphorylation of downstream targets, thereby altering cellular processes such as inflammation, apoptosis, and cell differentiation.

Biologische Aktivität

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate (CAS No. 1046793-55-8) is a chemical compound that has garnered attention due to its unique structural characteristics and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a cyclohexene structure, with a trifluoromethanesulfonate group providing significant reactivity. The presence of the triflate moiety enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as amines or alcohols, leading to the formation of new compounds. This reactivity is crucial for its role in synthesizing biologically active molecules.

Biological Activity and Research Findings

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Inhibition of Kinases : The compound has been investigated for its potential to inhibit mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation and survival.

Case Studies

- Inhibition of c-Jun N-terminal Kinase (JNK) :

-

Synthesis of Antiviral Agents :

- Researchers synthesized novel antiviral compounds using this compound as a key intermediate. These compounds showed promising activity against viral infections in vitro, suggesting further exploration for drug development .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2, for instance, has been linked to the suppression of tumor growth in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.0227 |

| HepG2 | 0.027 |

| A549 | 0.0196 |

These results indicate its potential as a therapeutic agent in oncology, particularly against breast and lung cancers.

Organic Synthesis

The compound acts as a reagent in organic synthesis, facilitating the formation of complex molecules through various reaction mechanisms. Its trifluoromethanesulfonate group is particularly useful for nucleophilic substitution reactions.

Synthesis Pathways

- Nucleophilic Substitution : The triflate group can be displaced by various nucleophiles, allowing for the construction of diverse chemical entities.

- Formation of Chiral Centers : Its ability to participate in asymmetric synthesis makes it valuable for producing chiral compounds, which are essential in pharmaceuticals.

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme mechanisms and interactions with biological targets.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, such as arginine methyltransferases. These enzymes play significant roles in gene regulation and are implicated in various diseases, including cancer.

| Enzyme | Inhibition Type |

|---|---|

| Arginine Methyltransferase | Competitive Inhibition |

This inhibition can lead to altered gene expression patterns, making it a candidate for further exploration in therapeutic contexts .

Industrial Applications

Beyond laboratory settings, this compound finds applications in the production of agrochemicals and polymers. Its reactivity and stability under various conditions make it suitable for industrial processes.

Agrochemical Development

The compound can be used to synthesize pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

- 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate : A cyclohexyne precursor with a triethylsilyl group, which enhances stability and facilitates elimination reactions to generate cyclohexyne under mild conditions .

- Methyl/Ethyl/2-Fluoroethyl Trifluoromethanesulfonates : Simple alkyl triflates used as alkylating agents. These exhibit distinct chemoselectivity profiles, favoring O-alkylation over S-alkylation (5:1 ratio) under microwave-assisted conditions .

Data Table: Key Comparative Parameters

*Data for 4-Morpholinocyclohex-1-enyl triflate inferred from structural analogs.

Research Findings and Mechanistic Insights

- Microwave vs. Traditional Methods: highlights that microwave-assisted reactions significantly reduce reaction times (10–15 min vs. hours for conventional heating) while maintaining high O-alkylation selectivity. This suggests that 4-Morpholinocyclohex-1-enyl triflate’s synthesis or applications could benefit from similar optimization .

- Additive Effects: Sodium iodide in DMF shifts alkylation chemoselectivity toward S-alkylation in . For the morpholino triflate, additives might similarly modulate reactivity, though its bulkier structure may limit such effects .

- Purification Challenges: Both and emphasize column chromatography on silica gel for isolating triflate derivatives, indicating that 4-Morpholinocyclohex-1-enyl triflate likely requires similar purification strategies due to polar functional groups .

Vorbereitungsmethoden

Triflation of 4-Morpholinocyclohex-1-enol or Enolate

The most direct route to the triflate involves reacting the enol or enolate form of 4-morpholinocyclohex-1-ene with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl fluoride in the presence of a base.

- Reagents: Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl fluoride (TfF)

- Base: Often pyridine or triethylamine to scavenge the acid generated

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: Typically low temperatures (-40 to 0 °C) to control reaction rate and selectivity

This method ensures high regioselectivity for the enol triflate formation at the 1-position of the cyclohexene ring.

Synthesis of Trifluoromethanesulfonic Anhydride (Tf2O)

Since trifluoromethanesulfonic anhydride is a key reagent, its preparation is relevant:

- Synthesized by reacting trifluoromethanesulfonyl fluoride with trifluoromethanesulfonate salts (e.g., lithium triflate) under catalytic conditions.

- Catalysts such as nitrogen-containing heterocycles (e.g., pyrrolidinyl derivatives) are used.

- Reaction conditions: -40 to 30 °C, 0 to 0.6 MPa, 12-24 hours.

- Purification by reduced pressure distillation at 40-80 °C.

This method provides a high-purity reagent essential for efficient triflation.

Alternative Synthesis via Enol Triflate Halogen Exchange

Recent research shows that enol triflates can be prepared and further functionalized via nickel-catalyzed halogen exchange reactions, improving yields and expanding substrate scope.

- Catalysts: Ni(OAc)2·4H2O with zinc and cod (1,5-cyclooctadiene)

- Additives: DMAP (4-dimethylaminopyridine) enhances reaction efficiency

- Solvent: DMA/THF mixture

- Temperature: Room temperature (23 °C)

- Time: 6-16 hours

This method allows for the preparation of enol triflates like this compound with high yields and purity.

Representative Experimental Procedure

A typical procedure adapted from literature for preparing this compound is as follows:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 4-morpholinocyclohex-1-enol in anhydrous THF | Ambient to 0 °C |

| 2 | Add base (e.g., triethylamine or pyridine) slowly | 0 °C |

| 3 | Add trifluoromethanesulfonic anhydride dropwise | Maintain 0 °C |

| 4 | Stir reaction mixture for 1-2 hours at 0 °C to room temperature | Monitor by TLC or NMR |

| 5 | Quench reaction with water, extract organic layer | Standard work-up |

| 6 | Purify product by column chromatography or recrystallization | Obtain white solid |

Reaction Data and Yields

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction temperature | -40 to 0 °C | Controls regioselectivity and side reactions |

| Reaction time | 1-4 hours | Depends on scale and reagent purity |

| Yield | 75-90% isolated | High purity achievable |

| Physical form | White solid | Consistent with literature |

| Storage | 2-8 °C, dry environment | To prevent hydrolysis |

Mechanistic Insights

- The enol/enolate oxygen attacks the electrophilic sulfur of trifluoromethanesulfonic anhydride.

- Formation of the triflate ester occurs with displacement of triflate anion.

- Base scavenges the triflic acid generated, preventing side reactions.

- Low temperature prevents decomposition or overreaction.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Direct triflation of enol/enolate | 4-Morpholinocyclohex-1-enol | Tf2O, base | 0 °C, 1-4 h | 75-90% | Simple, high yield |

| Nickel-catalyzed halogen exchange | Enol triflate precursors | Ni catalyst, Zn, DMAP | RT, 6-16 h | High | Expands scope, mild conditions |

| Synthesis of Tf2O | Trifluoromethanesulfonyl fluoride + triflate salt | Catalyst, CaCl2 | -40 to 30 °C, 12-24 h | High purity | Enables reagent preparation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, cyclohexenyl triflate derivatives are often prepared using Comins' reagent (N-(5-chloro-2-pyridinyl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide) under anhydrous conditions with bases like LDA (lithium diisopropylamide) in THF at low temperatures (e.g., -78°C) to stabilize intermediates . Microwave-assisted alkylation (150°C, 300 W, 10–15 min) with trifluoromethanesulfonate esters and cesium carbonate in acetonitrile has also been effective for similar structures, achieving high chemoselectivity (O/S ratio ~5:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica gel plates with hexane/CH₂Cl₂ (9:1) as the mobile phase; Rf values vary by substituents (e.g., 0.5–0.7 for intermediates) .

- NMR : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming the trifluoromethanesulfonate group and morpholine ring integration. For example, the triflate group shows a singlet near δ -75 ppm in ¹⁹F NMR .

- IR : Look for S=O stretching vibrations at ~1350–1450 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What safety precautions are necessary for handling this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis or decomposition . Use PPE (gloves, goggles) due to potential skin/eye irritation. Consult safety data sheets (SDS) for specific GHS hazard classifications (e.g., acute toxicity, corrosive properties) .

Advanced Research Questions

Q. How can chemoselectivity challenges in alkylation or sulfonation reactions be resolved?

- Methodological Answer : Adjust reaction conditions to favor O- vs. S-alkylation. For example:

- O-Selectivity : Use Cs₂CO₃ in CH₃CN under microwave irradiation (150°C, 300 W), achieving a 5:1 O/S ratio .

- S-Selectivity : Switch to NaI in DMF at 150°C, which promotes sulfur-centered reactivity via iodide displacement .

- Data Contradiction Note : While cesium carbonate generally favors O-alkylation, conflicting results may arise from solvent polarity or steric effects. Validate with control experiments.

Q. What computational tools aid in predicting reaction pathways or optimizing yields?

- Methodological Answer : AI-driven retrosynthetic analysis (e.g., via platforms like IBM RXN) can propose efficient routes. For example, AI models identified S-alkylation of thioethers with methyl trifluoromethanesulfonate as a high-yield pathway for sulfonium salts . Density functional theory (DFT) calculations also help assess transition-state energetics for triflate displacement reactions.

Q. How can reaction intermediates be trapped or analyzed to troubleshoot low yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.